Cyanine 3 Tyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

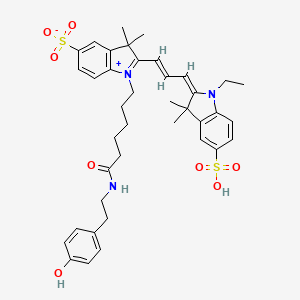

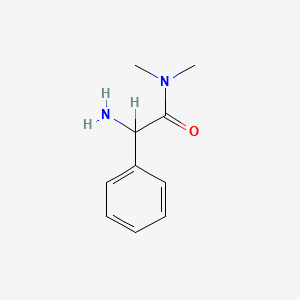

Cyanine 3 Tyramide, also known as Tyramide-Cy3, is an orange fluorescent dye . It is utilized as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition, a signal amplification technique used in immunoassay and in situ hybridization of nucleic acids .

Synthesis Analysis

This compound is widely used for tyramide signal amplification (TSA) in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH . HRP catalyzes the localized deposition of multiple tyramide molecules, a process known as catalyzed reporter deposition (CARD), binding the fluorescein tyramide to adjacent tyrosines to enhance the fluorescent signal .

Chemical Reactions Analysis

This compound is used as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition . This is a signal amplification technique used in immunoassay and in situ hybridization of nucleic acids .

Physical and Chemical Properties Analysis

This compound is known for its good photophysical properties, excellent biocompatibility, and low toxicity to biological systems . It is an orange fluorescent reagent that can be detected by microscopy at the excitation and emission wavelengths of 550 nm/570 nm .

Scientific Research Applications

1. Fluorescence Imaging and Bioengineering

Cyanine 3, an amphiphilic fluorescent dye, is prominently used in optical imaging and bioengineering, particularly in cellular internalization studies. It is known for its fluorescence properties but faces challenges like poor aqueous stability and aggregation tendency. Innovative approaches, like the use of dendronized polymers, have been developed to improve its application in these fields (Kumar et al., 2018).

2. Chemosensors Development

Cyanine platforms, including cyanine, hemicyanine, and squaraine, are integral in developing chemosensors due to their photophysical properties, biocompatibility, and low toxicity. They have seen extensive use in creating bioimaging agents and have been incorporated into nanoparticles to enhance detection performance (Sun et al., 2016).

3. Biophysical Research

Cyanine dyes like Cyanine 3 play a crucial role in biophysical research. They are used in single-molecule spectroscopy and super-resolution microscopy. Recent studies have focused on the photophysical properties of these dyes, particularly their interactions with biomolecules like DNA, and their fluorescence efficiency (Levitus & Ranjit, 2010).

4. Microarray Signal Amplification

In gene expression analysis using microarrays, Cyanine 3 Tyramide is used for signal amplification. This technique enhances sensitivity and reduces sample size requirements. The method involves hybridizing RNA populations and sequentially amplifying signals with this compound (Adler et al., 2001).

5. Optical Imaging and Drug Delivery

Cyanine dyes, including Cyanine 3, are extensively used in optical imaging and have potential applications in drug delivery. Their reactivity and properties like near-infrared (NIR) absorption make them suitable for complex biological settings (Gorka, Nani, & Schnermann, 2018).

Mechanism of Action

Target of Action

Cyanine 3 Tyramide is primarily used in Tyramide Signal Amplification (TSA) systems . The primary targets of this compound are proteins or nucleic acids that are being detected in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH . These targets play a crucial role in various biological research fields, allowing for the detection of previously undetectable levels of protein or nucleic acid .

Mode of Action

This compound works by interacting with its targets through a process called Catalyzed Reporter Deposition (CARD) . In this process, horseradish peroxidase (HRP) catalyzes the localized deposition of multiple tyramide molecules . The fluorescein tyramide binds to adjacent tyrosines, enhancing the fluorescent signal .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the HRP-catalyzed deposition of tyramide molecules . This process results in the amplification of the fluorescent signal, allowing for the detection of low-abundance targets in various applications .

Pharmacokinetics

For instance, it is soluble up to 16 mM in DMSO .

Result of Action

The result of this compound’s action is the enhanced detection of target proteins or nucleic acids in various applications . By amplifying the fluorescent signal, it allows researchers to detect targets that may have previously been undetectable .

Future Directions

Cyanine 3 Tyramide is expected to continue being used in various fields such as medicine, genetics, and environment due to its advantages. It is particularly useful in the fields of life sciences such as fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection .

Relevant Papers

Several papers have been published on this compound. For instance, a paper titled “Sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA” provides a comprehensive map of the sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ‐fluorescently labeled single-stranded DNA . Another paper titled “Recent advances in bioprobes and biolabels based on cyanine dyes” discusses the widespread application of bioprobes in various fields due to the advantages of cyanine dye .

Biochemical Analysis

Biochemical Properties

Cyanine 3 Tyramide interacts with various biomolecules in the context of TSA. The horseradish peroxidase (HRP) enzyme plays a key role in this process. In the presence of low concentrations of hydrogen peroxide, HRP converts the labeled tyramide substrate into a highly reactive form that can covalently bind to tyrosine residues on proteins at or near the HRP . This results in high-density tyramide labeling, which is the basis for the exceptional sensitivity of this system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Its primary function is to enhance the signal of the target protein or nucleic acid sequence in situ, enabling the detection of low-abundance targets in ICC, IHC, and FISH applications . This can influence cell function by providing more accurate and sensitive detection of specific proteins or nucleic acids, which can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the catalytic activity of HRP. When HRP is conjugated to a secondary antibody that binds to a primary antibody specific to the target, it catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the TSA technique, which uses this compound, has been shown to have enhanced sensitivity, high specificity, and compatibility with modern multi-label fluorescent microscopy

Transport and Distribution

The transport and distribution of this compound within cells and tissues occur during the TSA process. The HRP enzyme, which is conjugated to the secondary antibody, catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .

Subcellular Localization

The subcellular localization of this compound depends on the target of the primary antibody used in the TSA process. After the HRP-catalyzed reaction, the reactive tyramide radical covalently binds to tyrosine residues on proteins at or near the HRP, which can be located in various subcellular compartments depending on the target of interest .

Properties

IUPAC Name |

2-[(E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethylindol-1-ium-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N3O8S2/c1-6-41-33-20-18-29(51(45,46)47)25-31(33)38(2,3)35(41)11-10-12-36-39(4,5)32-26-30(52(48,49)50)19-21-34(32)42(36)24-9-7-8-13-37(44)40-23-22-27-14-16-28(43)17-15-27/h10-12,14-21,25-26H,6-9,13,22-24H2,1-5H3,(H3-,40,43,44,45,46,47,48,49,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXIOSIRIWBDIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47N3O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)

![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)

![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)

![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)

![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)

![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)

![4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2371738.png)